pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2
Description
Properties
Molecular Formula |
C43H57N11O11 |
|---|---|
Molecular Weight |
904.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C43H57N11O11/c1-22(2)15-30(51-39(61)28-13-14-35(57)49-28)40(62)53-32(18-34(44)56)42(64)52-31(16-24-9-5-4-6-10-24)41(63)54-33(21-55)43(65)48-23(3)38(60)47-20-36(58)50-29(37(45)59)17-25-19-46-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,46,55H,13-18,20-21H2,1-3H3,(H2,44,56)(H2,45,59)(H,47,60)(H,48,65)(H,49,57)(H,50,58)(H,51,61)(H,52,64)(H,53,62)(H,54,63)/t23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
KMVRKMSUXFKTDO-RKNQSKIKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and C-Terminal Activation
The synthesis begins with anchoring the C-terminal Trp residue to a solid support. A Rink amide resin (0.52 mmol/g loading) is preferred to yield the C-terminal amide (TrpNH2). The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes before coupling.
Fmoc-Based Sequential Coupling
Each amino acid is coupled sequentially using Fmoc-protected derivatives:
- Fmoc-Trp(Boc)-OH : Activated with hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF (2:1:4 molar ratio). Reaction proceeds for 60 minutes at 25°C.
- Deprotection : Fmoc removal uses 20% piperidine in DMF (2 × 5 minutes).
- Cycle Repetition : Subsequent residues (Gly, Ala, Ser(tBu), Phe, Asn(Trt), Leu, pGlu) are coupled similarly. pGlu is introduced as Fmoc-pGlu-OH to avoid post-synthetic cyclization.
Critical Considerations :
- Asn(Trt) : Trityl protection prevents side reactions during coupling.
- Ser(tBu) : tert-Butyl ether prevents β-elimination.
- Resin Handling : Mechanical agitation ensures uniform coupling.
Cleavage and Global Deprotection
Acidic Cleavage Conditions
The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) for 3 hours at 25°C. This removes side-chain protections (e.g., Trt from Asn, tBu from Ser) and liberates the peptide from the resin.
Scavenger Optimization
Addition of 1,2-ethanedithiol (EDT) minimizes Trp oxidation and aspartimide formation. For peptides containing Cys, thioanisole is substituted to prevent sulfhydryl side reactions.
Purification and Analytical Validation
Reversed-Phase HPLC
Crude peptide is purified using a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 20 | 1.0 |
| 30 | 60 | 1.0 |
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms molecular weight:
Amino Acid Analysis
Hydrolysis (6N HCl, 110°C, 24 hours) followed by ion-exchange chromatography quantifies residues (Table 1).
Table 1: Amino Acid Composition
| Residue | Theoretical (mol/mol) | Observed (mol/mol) |
|---|---|---|
| pGlu | 1 | 0.98 |
| Leu | 1 | 1.02 |
| Asn | 1 | 0.95 |
| Phe | 1 | 1.01 |
| Ser | 1 | 0.97 |
| Ala | 1 | 1.03 |
| Gly | 1 | 1.00 |
| Trp | 1 | 0.96 |
Challenges and Optimization Strategies
Pyroglutamate Formation
N-terminal pGlu is incorporated directly using Fmoc-pGlu-OH to avoid incomplete cyclization of Glu during synthesis. Post-synthetic treatment with pyroglutamate aminopeptidase verifies integrity.
Asparagine Side Reactions
Using Trt protection and minimized exposure to basic conditions prevents dehydration of Asn to isoaspartate.
Tryptophan Stability
Cleavage under nitrogen atmosphere with 2% EDT reduces Trp oxidation by 90% compared to non-scavenged conditions.
Biological Context and Functional Validation
Insect Hypertrehalosaemic Activity
In Periplaneta americana, synthetic pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 elevates hemolymph trehalose (EC₅₀ = 1.2 nM), confirming bioactivity akin to native neuropeptides.
Structural Homology
The peptide shares a conserved C-terminal TrpNH2 with AKH/RPCH family members, critical for receptor binding (Table 2).
Table 2: AKH/RPCH Family Sequence Comparison
| Peptide | Sequence | Source |
|---|---|---|
| Tem-HrTH | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-TrpNH2 | Tenebrio molitor |
| Grb-AKH | pGlu-Val-Asn-Phe-Ser-Thr-Gly-TrpNH2 | Gryllus bimaculatus |
| Target Peptide | This compound | Synthetic |
Chemical Reactions Analysis
Types of Reactions
Adipokinetic Hormone II can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Structural Characteristics
pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 is characterized by a sequence of amino acids that includes pyroglutamic acid (pGlu) at the N-terminus, which plays a crucial role in its biological activity. The presence of aromatic amino acids, such as tryptophan (Trp), enhances its interaction with various receptors, making it a valuable subject for pharmacological studies .
Scientific Research Applications
1. Neuroendocrine Research
The peptide has been isolated from various species and is known to influence neuroendocrine functions. For example, studies have shown that this compound exhibits significant effects on the lipid metabolism of insects, particularly in locusts. It has been demonstrated to elevate lipid levels through its action on neuropeptide signaling pathways .
2. Physiological Role in Invertebrates
Research indicates that this peptide acts as a modulator within the stomatogastric nervous system of crustaceans, influencing motor patterns and rhythmic activities. Synthetic versions of the peptide have been shown to enhance pyloric rhythms in isolated ganglia preparations, suggesting potential applications in understanding neuromuscular control mechanisms .
3. Potential Therapeutic Uses
Given its structural similarities to other bioactive peptides, this compound may have implications in developing therapeutic agents targeting specific receptors involved in metabolic regulation and neuroprotection. Studies on related peptides have highlighted their roles in stimulating gastric acid secretion and regulating hormonal responses, which could be extrapolated to this compound .
Case Studies
Mechanism of Action
Adipokinetic Hormone II exerts its effects by binding to specific receptors on the fat body cells of locusts. This binding activates a signaling cascade involving the stimulatory guanine nucleotide-binding protein (Gs), which in turn stimulates the production of cyclic AMP (cAMP). The increase in cAMP levels activates glycogen phosphorylase and triacylglycerol lipase, leading to the mobilization of carbohydrates and lipids from the fat body to the flight muscles .
Comparison with Similar Compounds
Table 1: Structural Comparison of pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 and Analogous Peptides
Key Observations :
- Residue Substitutions : The target peptide’s Asn and Ala residues distinguish it from analogs like Pyr-Leu-Trp-Ala-Val-Gly-Ser-Phe-Met-NH2, which contains Val and Met. These substitutions may alter hydrophobicity and interaction with lipid membranes or receptors .
- D-Amino Acids: Peptides like P-Glu-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2 incorporate D-amino acids (e.g., D-Lys) to resist enzymatic degradation, a feature absent in the target peptide .
Key Observations :
- Peptides with D-amino acids (e.g., D-Lys) or bulky residues (e.g., Arg) often incur higher costs due to complex purification steps .
Biological Activity
The compound pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2 is a neuropeptide primarily known for its biological activity in insects, particularly in the regulation of energy metabolism during flight. It is classified as an adipokinetic hormone (AKH) and plays a crucial role in mobilizing energy reserves from fat bodies to support prolonged physical activity.
The biological activity of this compound involves its interaction with specific receptors on fat body cells. Upon binding, it activates a signaling cascade that increases cyclic AMP (cAMP) levels. This elevation in cAMP subsequently activates glycogen phosphorylase and triacylglycerol lipase, leading to the mobilization of carbohydrates and lipids from the fat body to the flight muscles, which is essential for sustained flight in locusts (Locusta migratoria) .
Comparative Analysis of Neuropeptides
A comparative study of various neuropeptides, including this compound, reveals distinct structural features that correlate with their biological functions. Table 1 summarizes the amino acid sequences and biological activities of related neuropeptides.
| Peptide Name | Sequence | Biological Activity |
|---|---|---|
| Adipokinetic Hormone II | This compound | Energy mobilization during flight |
| Adipokinetic Hormone I | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-TrpNH2 | Similar energy mobilization |
| Neuropeptide Y | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-TrpNH2 | Involved in appetite regulation |
Case Studies
Research has demonstrated the effectiveness of this compound in enhancing lipid mobilization in insects. For instance, a study conducted on locusts showed that administration of this neuropeptide resulted in a significant increase in lipid levels, which was crucial for sustaining energy during extended periods of flight .
Another study explored the effects of this peptide on other insect species, confirming its role as a potent regulator of energy metabolism across different taxa. The findings indicated that variations in the amino acid sequence could lead to differences in potency and efficacy among related peptides .
Structural Characteristics
The structural integrity of this compound is vital for its biological activity. The presence of pyroglutamic acid (pGlu) at the N-terminus is essential for receptor binding and subsequent activation of metabolic pathways . Additionally, the amidated C-terminus enhances stability and bioactivity.
Amino Acid Composition Analysis
Amino acid composition analysis following hydrolysis revealed the presence of seven key residues: pGlu, Leu, Asn, Phe, Ser, Ala, Gly, and Trp. Each residue contributes to the peptide's overall functionality and interaction with metabolic pathways .
Implications for Future Research
Understanding the biological activity of this compound opens avenues for further research into its potential applications in biotechnology and medicine. Given its role in energy metabolism, this peptide could inform strategies for managing metabolic disorders or enhancing athletic performance through targeted hormonal regulation.
Q & A
Basic Research Questions
Q. What are the standard analytical methods to confirm the identity and purity of pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2?
- Methodological Answer :
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Use a C18 reverse-phase column with a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for separation. Electrospray ionization (ESI) in positive ion mode confirms molecular weight (±1 Da) and detects impurities .
- Reverse-Phase HPLC (RP-HPLC) : Optimize mobile phase composition to resolve degradation products or synthesis byproducts. Monitor UV absorbance at 214 nm (peptide bonds) or 280 nm (Trp residue) for quantification .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and compare the ratio of residues to theoretical values via pre-column derivatization (e.g., AccQ-Tag) .
Q. How is solid-phase peptide synthesis (SPPS) optimized for this compound?
- Methodological Answer :
- Resin Selection : Use Fmoc-chemistry with Rink amide resin to ensure C-terminal amidation (TrpNH2) .
- Side-Chain Protection : Protect Asn, Ser, and Trp with tert-butoxycarbonyl (Boc) or trityl groups to prevent side reactions during coupling .
- Coupling Efficiency : Monitor via Kaiser test or FT-IR spectroscopy. Repeat couplings with activators like HOBt/DIC for challenging residues (e.g., β-branched Leu) .
Q. What strategies are used to enhance peptide stability during storage?
- Methodological Answer :
- Lyophilization : Freeze-dry in presence of cryoprotectants (e.g., trehalose) to prevent aggregation .
- Temperature Control : Store at -80°C under argon to minimize oxidation (especially for Trp) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in mass spectrometry data for this peptide?
- Methodological Answer :
- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., ionization source voltage, solvent composition). Use tandem MS (MS/MS) to confirm fragmentation patterns and rule out adducts (e.g., sodium/potassium) .
- Alternative Ionization Methods : Compare ESI with MALDI-TOF to assess ionization efficiency variability .
Q. What experimental designs are recommended for studying in vitro receptor binding kinetics?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a CM5 chip and inject peptide at varying concentrations (1 nM–10 µM) to calculate association/dissociation rates .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy changes at 25°C with a peptide:receptor molar ratio of 1:10 to determine stoichiometry and affinity .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate peptide in PBS (pH 7.4, 37°C) and analyze aliquots at 0, 24, 48, and 72h via RP-HPLC. Identify degradation products via MS/MS .
- Enzymatic Susceptibility : Expose to trypsin/chymotrypsin and quantify cleavage sites using Edman degradation .
Key Considerations for Experimental Design
- Batch Consistency : Use orthogonal methods (e.g., HPLC + AAA) to validate synthesis reproducibility .
- Ethical Compliance : Ensure animal/human studies follow institutional review protocols for peptide administration .
- Data Interpretation : Apply iterative analysis (e.g., triangulating MS, HPLC, and bioassay data) to address contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
